"1-(3-Bromopropyl)pyrrolidine hydrobromide" properties and characteristics
"1-(3-Bromopropyl)pyrrolidine hydrobromide" properties and characteristics
An In-Depth Technical Guide to 1-(3-Bromopropyl)pyrrolidine Hydrobromide: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its prevalence stems from its unique structural and physicochemical properties, which can impart favorable characteristics such as improved aqueous solubility, metabolic stability, and the ability to form critical interactions with biological targets.[2] 1-(3-Bromopropyl)pyrrolidine hydrobromide is a key synthetic intermediate that provides a direct and efficient means of incorporating the valuable N-propylpyrrolidine moiety into target molecules.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its use, from its fundamental properties and synthesis to its practical application in the laboratory. The protocols and insights described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Part 1: Physicochemical Properties and Characterization
A thorough understanding of a reagent's properties is the foundation of its effective and safe use. 1-(3-Bromopropyl)pyrrolidine hydrobromide is typically supplied as a white to off-white solid, a characteristic that simplifies handling and weighing compared to volatile liquids.[3] Its hydrobromide salt form generally enhances stability and crystallinity.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 88806-08-0 | [3][4][5] |
| Molecular Formula | C₇H₁₅Br₂N | [4] |
| Molecular Weight | 273.01 g/mol | [4][5] |
| Appearance | White to off-white solid/powder | [3][4] |
| Storage Conditions | Inert atmosphere, store in freezer (-20°C) for long-term stability. Can be stored at room temperature in a ventilated, dry place for shorter periods. | [3][4][5][6] |
Structural Analysis
The molecule's utility is derived from its distinct components:
-
Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle that often improves the pharmacokinetic profile of a drug candidate.
-
Propyl Linker: A three-carbon chain providing spatial separation and conformational flexibility between the pyrrolidine ring and the point of attachment.
-
Terminal Bromine: A good leaving group, making the compound an effective alkylating agent for various nucleophiles.
-
Hydrobromide Salt: The protonated pyrrolidine nitrogen enhances stability and renders the compound as a solid, but it must be neutralized in most reaction conditions to liberate the nucleophilic nitrogen of the substrate.
Caption: Chemical structure of 1-(3-Bromopropyl)pyrrolidine hydrobromide.
Expected Analytical Characteristics
-
¹H NMR: The spectrum would be characterized by distinct multiplets for the pyrrolidine protons and the propyl chain. The protons alpha to the nitrogen (on the ring and the chain) would be deshielded, appearing further downfield. The protons adjacent to the bromine atom would also be significantly deshielded, likely appearing as a triplet around 3.4-3.6 ppm. The protons on the pyrrolidine ring would show complex splitting patterns.
-
¹³C NMR: The spectrum would display seven unique carbon signals. The carbon atom bonded to bromine would be the most downfield among the aliphatic carbons, followed by the carbons adjacent to the nitrogen atom.[7]
-
Mass Spectrometry (MS): In ESI+ mode, the parent ion would be observed at an m/z corresponding to the free base [C₇H₁₄BrN]⁺. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) would be expected, showing two peaks separated by 2 Da.[8]
Part 2: Synthesis and Reactivity
Proposed Synthesis Protocol
A common and logical method for the synthesis of 1-(3-Bromopropyl)pyrrolidine hydrobromide involves the nucleophilic substitution of a dibromoalkane with pyrrolidine. The use of an excess of the dibromoalkane can favor mono-alkylation.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-dibromopropane (3.0 eq.) and a suitable solvent such as toluene.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add pyrrolidine (1.0 eq.) dropwise. The initial reaction is exothermic.
-
Causality: Using an excess of 1,3-dibromopropane is a standard strategy to minimize the formation of the di-substituted byproduct where two pyrrolidine molecules react with one dibromopropane molecule. The slow addition at low temperature helps to control the initial exotherm.
-
-
Reaction: After addition is complete, heat the mixture to reflux and maintain for several hours (e.g., 12-24 hours).[9]
-
Monitoring: The reaction can be monitored by taking small aliquots and analyzing via TLC (staining with potassium permanganate) or GC-MS to observe the consumption of pyrrolidine.
-
Isolation: Upon completion, cool the mixture to room temperature and then further in an ice bath. The hydrobromide salt product is often insoluble in nonpolar solvents like toluene and will precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold toluene to remove unreacted 1,3-dibromopropane and other soluble impurities.
-
Drying: Dry the resulting white to off-white solid under high vacuum to remove residual solvent.
Core Reactivity: The Alkylating Agent
The primary utility of this reagent is as an electrophile in N-, O-, S-, and C-alkylation reactions. It efficiently introduces the pyrrolidinopropyl group onto a nucleophilic substrate.
Caption: General scheme for nucleophilic alkylation.
The reaction requires a base to first deprotonate the nucleophile (if it is neutral, e.g., an amine or thiol) and to neutralize the hydrobromide of the reagent, freeing the pyrrolidine nitrogen. The choice of base and solvent is critical for success.
-
Bases: An inorganic base like potassium carbonate (K₂CO₃) is often used for N-alkylation of heterocycles. It is inexpensive and easily removed by filtration. For more sensitive substrates, an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) may be preferred.
-
Solvents: Polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they can dissolve the reactants and effectively solvate the transition state of an Sₙ2 reaction, accelerating the rate.
Part 3: Applications in Drug Discovery and Development
The introduction of a basic nitrogen-containing group like the pyrrolidinopropyl moiety is a common strategy in drug design.[10][11] This functional group can serve as a handle for salt formation, improve aqueous solubility, and form key ionic or hydrogen bond interactions within a receptor's binding pocket. 3-Aryl pyrrolidines, which can be synthesized using this reagent, are known to be potent ligands for dopamine and serotonin receptors.[12]
Experimental Protocol: N-Alkylation of Indole
This protocol provides a representative workflow for using 1-(3-Bromopropyl)pyrrolidine hydrobromide to alkylate a common heterocyclic core found in many pharmaceuticals.
Objective: To synthesize 1-(3-(1H-indol-1-yl)propyl)pyrrolidine.
Materials:
-
Indole
-
1-(3-Bromopropyl)pyrrolidine hydrobromide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous DMF.
-
Expertise: Using anhydrous solvent and an inert atmosphere is crucial as indole's N-H is weakly acidic and moisture can interfere with the base. K₂CO₃ is a suitable base as it is strong enough to deprotonate indole in DMF upon gentle heating but not so strong as to cause side reactions.
-
-
Reagent Addition: Add 1-(3-Bromopropyl)pyrrolidine hydrobromide (1.2 eq.) to the stirring suspension at room temperature.
-
Trustworthiness: A slight excess of the alkylating agent ensures complete consumption of the limiting indole starting material, which can sometimes be more difficult to separate from the product.
-
-
Reaction: Heat the mixture to 60-70°C and stir for 4-12 hours.
-
Monitoring: Follow the disappearance of the indole spot and the appearance of a new, more polar product spot by Thin Layer Chromatography (TLC), typically using a mobile phase like 10% Methanol in Dichloromethane.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash with water, then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure product.
Part 4: Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. The hydrobromide salt form of this compound is less volatile than its free-base counterpart, but it is still classified as hazardous.
| Hazard Type | Description | Precautionary Measures | Source(s) |
| Skin Contact | Causes skin irritation or burns. | Wear nitrile gloves, a lab coat, and ensure full skin coverage. | [13][14] |
| Eye Contact | Causes serious eye irritation or damage. | Wear chemical safety goggles or a face shield. | [14][15] |
| Inhalation | May be harmful if inhaled as dust. | Use only in a well-ventilated area or a chemical fume hood. | [14][15] |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. | [13][15] |
Safe Handling Protocol
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Standard PPE includes a flame-retardant lab coat, chemical-resistant gloves (nitrile is appropriate for incidental contact), and splash-proof safety goggles.[13]
-
Spills: In case of a small spill, decontaminate the area with a suitable absorbent material and dispose of it as hazardous waste.
Storage and Stability
-
Short-term: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]
-
Long-term: For maximum stability and to prevent degradation, store under an inert atmosphere in a freezer at or below -20°C.[5][6] The compound is hygroscopic and should be protected from moisture.[16]
First-Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[15]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][15]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[15] In all cases of significant exposure, seek immediate medical attention.
Conclusion
1-(3-Bromopropyl)pyrrolidine hydrobromide is more than just a chemical on a shelf; it is a versatile and powerful tool in the arsenal of medicinal and synthetic chemists. Its well-defined reactivity as an alkylating agent, combined with the desirable properties imparted by the pyrrolidinopropyl moiety, makes it a valuable building block for constructing novel molecular architectures. By understanding its properties, synthesis, reactivity, and safe handling protocols, researchers can effectively leverage this reagent to accelerate the discovery and development of new therapeutics.
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